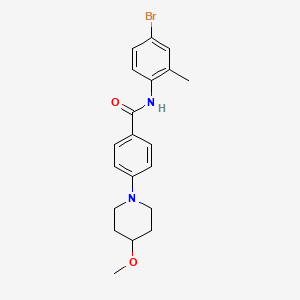

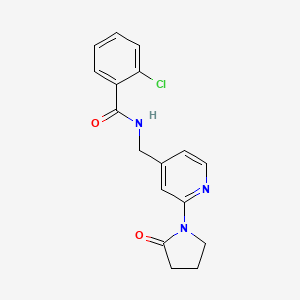

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

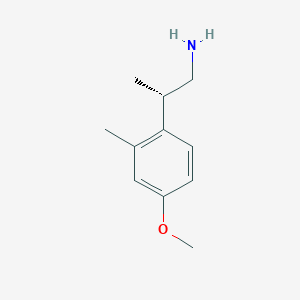

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide, also known as BMF-4f, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMF-4f is a small molecule that belongs to the class of benzofuran derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Microwave-Induced Synthesis and Antimicrobial Activity

A study by Desai et al. (2013) explored the synthesis of fluorobenzamide derivatives using microwave and conventional methods. The study focused on creating compounds with a fluorine atom at the 4th position of the benzoyl group, demonstrating enhanced antimicrobial activity against various bacterial and fungal strains. The presence of the fluorine atom was crucial for the activity enhancement, highlighting the importance of fluorine in medicinal chemistry for antimicrobial drug design (Desai, Rajpara, & Joshi, 2013).

Iron-Catalyzed Fluorination for Organic Synthesis

Groendyke et al. (2016) described an iron-catalyzed method for the fluorination of C-H bonds in N-fluoro-2-methylbenzamides, showcasing a broad substrate scope and functional group tolerance. This process highlights the potential of using iron for efficient and eco-friendly fluorination in organic synthesis, potentially applicable in the synthesis of complex fluorinated molecules like N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide (Groendyke, AbuSalim, & Cook, 2016).

Bifunctional Reagents for Dearomatizing Fluoroaroylation

Yu et al. (2022) developed a reaction using aroyl fluorides as bifunctional reagents for the dearomatizing fluoroaroylation of benzofurans. This method enables the synthesis of 3-aroyl-2-fluoro-2,3-dihydrobenzofurans, offering a route to diversely functionalized benzofuran derivatives, which could be relevant for the synthesis and functionalization of compounds similar to N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide (Yu, Meng, Daniliuc, & Studer, 2022).

Fluorine-18 Labeling for Imaging Studies

Tu et al. (2007) investigated the synthesis of fluorine-18 labeled benzamide analogs for imaging the sigma2 receptor status in solid tumors using positron emission tomography (PET). This research demonstrates the utility of fluorinated benzamides in medical imaging, potentially guiding the development of diagnostic tools involving fluorinated compounds like N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide for cancer diagnosis (Tu et al., 2007).

NHC-Catalyzed Nucleophilic Aroylation

Suzuki et al. (2008) explored the NHC-catalyzed nucleophilic aroylation of fluorobenzenes, replacing fluoro groups with aroyl groups derived from aromatic aldehydes. This method could be applicable in the synthesis of benzamide derivatives, offering a versatile approach to constructing complex molecules like N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide, showcasing the role of catalysis in modern synthetic chemistry (Suzuki, Ota, Fukuta, Ueda, & Sato, 2008).

Eigenschaften

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FNO3/c1-14-19-12-11-18(25-23(27)16-7-9-17(24)10-8-16)13-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRJSXRTKYRMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

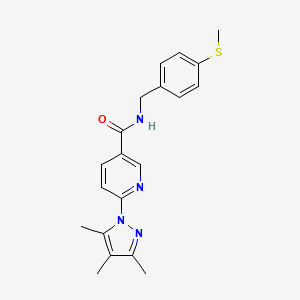

![N-(2,3-dihydro-1H-inden-1-yl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2460241.png)

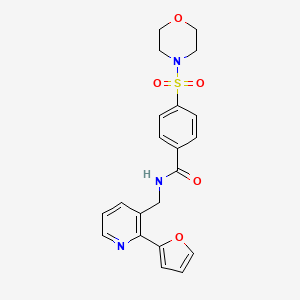

![2-Methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;hydrochloride](/img/structure/B2460243.png)

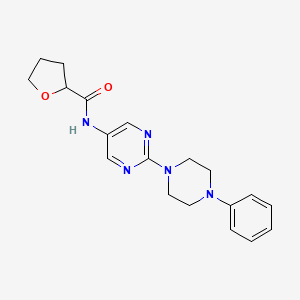

![6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2460245.png)

![1-[2-(Decyloxy)ethoxy]decane](/img/structure/B2460248.png)

![3-(Benzo[d]thiazole-2-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2460251.png)